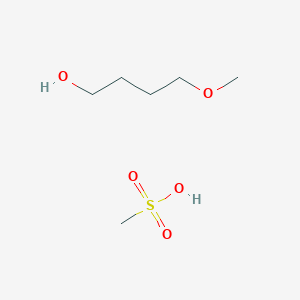Methanesulfonic acid;4-methoxybutan-1-ol
CAS No.: 823226-17-1
Cat. No.: VC19055498
Molecular Formula: C6H16O5S
Molecular Weight: 200.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 823226-17-1 |
|---|---|
| Molecular Formula | C6H16O5S |
| Molecular Weight | 200.26 g/mol |
| IUPAC Name | methanesulfonic acid;4-methoxybutan-1-ol |
| Standard InChI | InChI=1S/C5H12O2.CH4O3S/c1-7-5-3-2-4-6;1-5(2,3)4/h6H,2-5H2,1H3;1H3,(H,2,3,4) |
| Standard InChI Key | QSNCDASSYURBHM-UHFFFAOYSA-N |
| Canonical SMILES | COCCCCO.CS(=O)(=O)O |
Introduction
Chemical Structure and Molecular Characteristics
The compound is structurally defined as the methanesulfonate ester of 4-methoxybutan-1-ol. Its molecular framework comprises a butanol backbone substituted with a methoxy group at the fourth carbon and a methanesulfonyl group at the hydroxyl oxygen (Figure 1) . Key structural parameters include:
-
Molecular Weight: 200.253 g/mol
-
Exact Mass: 200.072 Da
-
Polar Surface Area (PSA): 92.21 Ų
The methoxy group enhances hydrophobicity, while the sulfonate moiety introduces polarity, creating a balance that influences solubility and reactivity.
Synthesis and Industrial Preparation
Synthetic Routes
The ester is synthesized via esterification of 4-methoxybutan-1-ol with methanesulfonic acid. A representative method involves:
-
Acid-Catalyzed Esterification: Combining equimolar amounts of MSA and 4-methoxybutan-1-ol under reflux with a dehydrating agent (e.g., molecular sieves) .
-
Purification: Distillation under reduced pressure (<3 kPa) to isolate the product .
Industrial-Scale Production
Patent US6060621A outlines a related process for MSA synthesis, which can be adapted for ester production . Critical steps include:
-
Reaction Monitoring: Maintaining pH >7.0 during sulfite ion reactions to prevent side product formation .
-
Distillation: Careful temperature control to avoid decomposition of the sulfonate ester .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Density | Not available | |
| Boiling Point | Not available | |
| Solubility | Likely polar aprotic solvents | |
| Flash Point | ~54°C (inferred from alcohol) |
The compound’s vapor pressure is estimated at 0.618 mmHg (25°C), similar to its parent alcohol . Its corrosivity is expected to align with sulfonic acid esters, necessitating inert storage conditions .
Applications in Scientific Research
Organic Synthesis
-
Protecting Group: The sulfonate ester serves as a temporary protecting group for hydroxyl functionalities, enabling selective reactions in multi-step syntheses .
-
Pharmaceutical Intermediates: Analogous compounds are used in synthesizing chiral amines, such as (S)-3-amino-4-methoxy-butan-1-ol, a precursor in antiviral agents .
Atmospheric Chemistry
Methanesulfonic acid derivatives participate in marine aerosol formation. Field studies identify MSA as a key nucleating agent alongside iodic acid, influencing cloud condensation nuclei (CCN) production . While the ester itself isn’t directly implicated, its hydrolysis products may contribute to atmospheric sulfur cycles .
Analytical Characterization
Spectroscopic Data
-
NMR: Expected signals include a triplet for the methoxy group (~3.3 ppm, ) and a singlet for the sulfonate methyl (~3.0 ppm) .
-
Mass Spectrometry: Predominant fragments at m/z 95 (MSA moiety) and m/z 104 (4-methoxybutanol) .
Chromatography
-
HPLC: Reverse-phase columns (C18) with acetonitrile/water mobile phases achieve baseline separation .
Challenges and Future Directions
-
Synthetic Yield Optimization: Current methods report variable yields due to competing hydrolysis; exploring anhydrous conditions may improve efficiency .
-
Environmental Impact: Assessing the ester’s role in sulfur transport mechanisms requires targeted atmospheric studies .
-
Pharmacological Potential: Structural analogs show promise in drug design, warranting toxicity and bioactivity profiling .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume